
C 021 dihydrochloride
Overview
Description
C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor 4 (CCR4), a G protein-coupled receptor critical for immune cell migration and function. It demonstrates high efficacy in inhibiting chemotaxis, with IC50 values of 0.039 μM (mouse) and 0.14 μM (human) . In GTPγS-binding assays, it exhibits even greater potency (IC50 = 0.018 μM), underscoring its strong binding affinity to CCR4 . This compound is investigated for applications in immune-related disorders and hepatic encephalopathy, leveraging its ability to modulate chemokine-driven immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C 021 dihydrochloride involves several steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the quinazoline core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Functionalization: The quinazoline core is then functionalized with various substituents to achieve the desired chemical properties.
Final conversion: The final step involves the conversion of the intermediate compound to this compound through a reaction with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of industrial-grade reagents: To ensure cost-effectiveness and scalability.
Purification: The final product is purified using techniques such as crystallization and chromatography
Chemical Reactions Analysis
Types of Reactions
C 021 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions yield reduced derivatives .
Scientific Research Applications
Antitumor Effects in Cutaneous T-cell Lymphoma
Recent studies have demonstrated that C 021 dihydrochloride exhibits significant antitumor effects against cutaneous T-cell lymphoma (CTCL). In vitro and in vivo assessments showed that C 021 effectively inhibited cell proliferation and induced apoptosis in CTCL cell lines .
- In Vitro Studies : C 021 was tested on various CTCL-derived cell lines, revealing its ability to reduce cell chemotaxis and proliferation significantly.
- In Vivo Studies : Xenograft models indicated that treatment with C 021 led to reduced tumor growth rates compared to control groups .
Neuropathic Pain Management
This compound has shown promise in managing neuropathic pain, a chronic condition often resistant to conventional therapies. Research indicates that CCR4 plays a critical role in the development of tactile and thermal hypersensitivity associated with neuropathy.
Efficacy in Animal Models
In studies involving chronic constriction injury (CCI) models in mice, administration of C 021 resulted in significant reductions in pain-related behaviors:
- Dosage and Administration : Various dosages were tested (e.g., intrathecal and intraperitoneal routes), demonstrating dose-dependent analgesic effects .
- Behavioral Assessments : Tests such as the von Frey test and cold plate test confirmed that C 021 effectively alleviated tactile and thermal hypersensitivity .
Interaction with Opioids
Additionally, coadministration studies revealed that C 021 could enhance the analgesic effects of opioids like morphine and buprenorphine, potentially reducing opioid tolerance development .
Immunological Implications
Given its role as a CCR4 antagonist, this compound has implications for modulating immune responses:
- Reduction of Inflammatory Responses : By inhibiting CCR4 signaling, C 021 can potentially mitigate inflammatory conditions where CCR4 is upregulated.
- Therapeutic Potential : This suggests possible applications in treating autoimmune diseases or conditions characterized by excessive immune cell migration.
Data Summary
Mechanism of Action
C 021 dihydrochloride exerts its effects by binding to the CCR4 receptor, thereby inhibiting its function. This prevents the receptor from interacting with its natural ligands, such as CCL22, and subsequently inhibits downstream signaling pathways involved in chemotaxis and inflammation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
While C 021 dihydrochloride targets CCR4, other dihydrochloride salts serve diverse therapeutic roles. Below is a comparative analysis highlighting key differences in targets, potency, physicochemical properties, and clinical applications.
Table 1: Comparative Overview of this compound and Select Dihydrochloride Salts
Key Comparison Points
Target Specificity vs. Broad Activity
- This compound : Highly specific to CCR4, minimizing off-target effects .
- Fasudil Dihydrochloride : Targets ROCK2 but also inhibits PRK2 and MSK1, necessitating careful toxicity profiling .
Physicochemical and Pharmacokinetic Properties
- Solubility and Delivery: C 021 and Fasudil are water-soluble dihydrochloride salts, suitable for intravenous or oral administration . Octenidine’s low systemic absorption makes it ideal for topical use . Vanoxerine’s physicochemical profile demands advanced delivery systems (e.g., nanoparticles) to enhance tumor targeting .
Biological Activity
C 021 dihydrochloride is recognized as a potent antagonist of the chemokine receptor CCR4, which plays a critical role in immune system regulation. This compound has shown significant biological activity, particularly in inhibiting chemotaxis and modulating inflammatory responses. The following sections will detail its biological activity, including research findings, case studies, and data tables.
Overview of CCR4 and this compound
CCR4 Functionality : CCR4 is a G protein-coupled receptor primarily involved in the immune response, particularly in the recruitment of T cells to sites of inflammation. It binds to various chemokines, including CCL2, CCL17, and CCL22, which are crucial for immune cell signaling.
This compound Profile :
- Chemical Structure : this compound is a synthetic compound designed to inhibit CCR4.
- IC50 Values :
- Human: 0.14 μM
- Mouse: 0.039 μM
- Mechanism of Action : It inhibits CCR4-mediated chemotaxis and has demonstrated effects on reducing inflammation in various models.
Inhibition of Chemotaxis
This compound has been extensively studied for its ability to inhibit chemotaxis in both human and mouse models. The following table summarizes key findings from various studies:
Case Study: Neurological Outcomes
A notable study investigated the effects of this compound on neurological outcomes in a model of hepatic encephalopathy induced by azoxymethane (AOM). Key findings include:
- Microglia Activation : Treatment with this compound significantly reduced microglial activation.
- Cytokine Levels : The compound inhibited the upregulation of pro-inflammatory cytokines such as CCL2.
- Neurological Improvement : Mice treated with C 021 showed improved neurological function compared to untreated controls.
Mechanistic Insights
The mechanism by which this compound exerts its effects involves several pathways:
- GTPγS-Binding Assay : Demonstrated an IC50 value of 0.018 μM, indicating strong receptor antagonism at the biochemical level.
- Cytokine Modulation : The compound effectively reduced levels of CCL2, a chemokine associated with pain and inflammation, thus suggesting potential applications in pain management therapies.
Implications for Therapeutic Use
Given its potent antagonistic properties against CCR4, this compound presents promising therapeutic implications:
- Neuropathic Pain Management : Its ability to enhance the efficacy of opioids while reducing the development of tolerance suggests potential use in chronic pain management protocols.
- Anti-inflammatory Applications : The reduction in microglial activation and pro-inflammatory cytokines positions it as a candidate for treating various inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing dihydrochloride compounds in preclinical research?
Dihydrochloride compounds are typically characterized using chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) . For GC, parameters include capillary column selection (e.g., RTX-5 with 30 m × 0.53 mm dimensions), carrier gas (helium), and temperature gradients (e.g., 180°C to 280°C at 10°C/min) to ensure optimal separation and detection . HPLC methods often employ UV detection (e.g., 263 nm for pramipexole dihydrochloride) and validate stability using internal standards (e.g., tamsulosin HCl) to monitor purity and degradation over time .
Q. How is the stability of dihydrochloride compounds assessed under different storage conditions?
Stability is evaluated by monitoring purity and degradation under controlled temperatures (e.g., room temperature, 30°C) and timeframes (e.g., 48 hours). Analytical methods like HPLC quantify changes in compound concentration (e.g., <0.5% deviation in pramipexole dihydrochloride monohydrate) and validate results using certificates of analysis (COA) and safety data sheets (SDS) . Long-term stability may involve lyophilization and desiccated storage at -20°C to prevent hydrolysis .
Q. What purity thresholds are considered acceptable for dihydrochloride compounds in pharmacological studies?
Purity thresholds ≥98% (e.g., >99% for Bomedemstat dihydrochloride) are typically required. Quality control involves COA verification, batch-specific analytical results (e.g., via GC or HPLC), and impurity profiling to ensure reproducibility in biological assays .
Advanced Research Questions
Q. How can researchers optimize experimental designs to evaluate combinatorial effects of dihydrochloride compounds with other agents?
Combinatorial efficacy is tested using synergy assays (e.g., checkerboard or time-kill curves) and statistical models (e.g., fractional inhibitory concentration index). For example, octenidine dihydrochloride combined with eugenol showed enhanced antifungal activity against Candida spp. by disrupting cell membranes and efflux pumps . Dose-response matrices and isobolograms are critical for identifying additive or synergistic interactions .
Q. What methodologies resolve contradictory data in the biological activity of dihydrochloride salts?
Contradictions are addressed through meta-analysis of experimental metadata (e.g., assay conditions, sample preparation) and replication studies. Standardizing protocols (e.g., MIACARM guidelines for cellular assays) ensures reproducibility by documenting variables like cell lines, incubation times, and measurement uncertainties . Contradictory mechanisms (e.g., target specificity) may require orthogonal assays, such as CRISPR knockouts or competitive binding studies .
Q. How do researchers validate target-specific mechanisms of dihydrochloride compounds in cellular assays?
Target validation involves dose-response experiments (e.g., IC50 curves for LSD1 inhibitors) and mechanistic assays like Western blotting (e.g., H3K4/H3K9 methylation for Bomedemstat) . For receptor agonists (e.g., CXCR4), internalization assays and functional readouts (e.g., calcium flux) confirm target engagement, while antagonist controls (e.g., AMD3100) rule off-target effects .
Q. What strategies integrate omics data with phenotypic assays when studying dihydrochloride compounds?
Multi-omics integration (e.g., transcriptomics/proteomics) identifies pathways modulated by dihydrochloride compounds. For example, RNA-seq can link LSD1 inhibition to differentiation genes in cancer models . Bioinformatics tools (e.g., Gene Ontology enrichment) correlate phenotypic outcomes (e.g., apoptosis) with molecular signatures, while assay metadata (e.g., MIACARM standards) ensure data interoperability .
Properties
IUPAC Name |
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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